molecular formula C10H8BrNO B1375035 (3-Bromoquinolin-6-yl)methanol CAS No. 1268261-05-7

(3-Bromoquinolin-6-yl)methanol

Numéro de catalogue B1375035
Numéro CAS: 1268261-05-7
Poids moléculaire: 238.08 g/mol
Clé InChI: CZOMMVHVPHQZMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(3-Bromoquinolin-6-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring with a bromine atom at the 3rd position and a methanol group at the 6th position .

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

(3-Bromoquinolin-6-yl)methanol and its derivatives show promise in the field of antibacterial and antimicrobial research. A study by Arshad et al. (2022) highlights the synthesis of 6-Bromoquinolin-4-ol derivatives and their effectiveness against antibiotic-resistant strains like ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) (Arshad et al., 2022). Furthermore, Parthasaradhi et al. (2015) synthesized novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives demonstrating antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Chemical Synthesis and Applications

The compound and its variants are vital in chemical synthesis. Sugiura et al. (1992) discuss the transformation of quinoline Reissert compounds, which involve this compound, to produce 4-alkoxyquinolines, a critical process in organic synthesis (Sugiura et al., 1992). Additionally, Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal in the Skraup-Type synthesis, leading to the creation of 3-Bromoquinolin-6-ols with potential use in developing chelating ligands (Lamberth et al., 2014).

Photophysical and Electrochemical Properties

In the realm of photophysical and electrochemical studies, Singh et al. (2015) synthesized chloroquinoline-based chalcones containing 1,2,3-triazole moiety, exploring their photophysical properties in methanol, demonstrating the role of this compound in developing novel fluorophores (Singh et al., 2015). Liu et al. (2021) also reported on the electrochemical utilization of methanol as a C1 source for synthesizing (deuterated) 2,3-dihydroquinazolin-4(1H)-one, showcasing the versatility of this compound in electrochemical synthesis (Liu et al., 2021).

Novel Synthesis Approaches

Exploring new synthesis methods, Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, starting from 5-nitroquinoline and incorporating this compound (Couch et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromoquinolin-6-ol”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Propriétés

IUPAC Name

(3-bromoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMMVHVPHQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromoquinoline-6-carboxylic acid (1.32 g, 5.24 mmol) and TEA (876 uL, 6.29 mmol) in THF (30 mL) was added EtOCOCl (599 uL, 6.29 mmol) at 0° C. and stirred for 30 min. Then, a solution of NaBH4 (793 mg, 21.0 mmol) in H2O (6 mL) was added at the same temperature. The resulting reaction mixture was stirred at 0° C. for 30 min before being warmed to it and stirred overnight. THF was removed. The residue was diluted with H2O, acidified with 4 N HCl, then neutralized with NaHCO3, extracted with EtOAc, and purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc) to afford the titled compound as a colorless oil (220 mg).
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
876 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
599 μL
Type
reactant
Reaction Step Two
Name
Quantity
793 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-bromo-quinoline-6-carboxylate (1.09 g, 4 mmol) in THF (50 mL) at 0° C. was added LiAlH4 (0.155 g, 4 mmol) in small portions. The resulting mixture was stirred at 0° C. for 0.5 h. Water (0.2 mL) was added dropwise, followed by 0.2 mL of 10% aq. NaOH and 0.2 mL of water. The solid was removed and the solvent was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient to afford the title compound (413 mg, 42%). LCMS (method A): [MH]+=238/240, tR=4.453 min.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 2
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Bromoquinolin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Bromoquinolin-6-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.